

Technical Monograph: 2-Iodo-N-phenylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Iodo-N-phenylaniline

CAS No.: 61613-21-6

Cat. No.: B1626828

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Part 1: Chemical Identity & Physiochemical Profile[1][2]

2-Iodo-N-phenylaniline is a critical organo-iodide intermediate used primarily in the synthesis of carbazoles and related N-heterocycles via intramolecular C-H activation or Ullmann-type cyclization. Its ortho-iodine substituent makes it highly reactive for palladium-catalyzed cross-coupling reactions.

Identification Data

Parameter	Detail
Chemical Name	2-Iodo-N-phenylaniline
Synonyms	2-Iododiphenylamine; (2-Iodophenyl)phenylamine; -Phenyl-2-iodoaniline
CAS Number	1202-09-1 (Note: Often cited for iododiphenylamines; verify specific isomer purity with supplier)
Molecular Formula	
Molecular Weight	295.12 g/mol
SMILES	<chem>c1ccc(cc1)Nc2ccccc2I</chem>
Structure	Diphenylamine backbone with an iodine atom at the 2-position (ortho).

Physical Properties (Experimental & Predicted)

Property	Value	Note
Appearance	Off-white to light brown solid	Darkens upon light exposure (photosensitive).
Melting Point	32–34 °C	Low-melting solid; often appears as an oil in crude form.
Solubility	Soluble in DCM, THF, Toluene, EtOAc	Insoluble in water.
Stability	Light and Air Sensitive	Store under inert gas (Argon/Nitrogen) at 2–8 °C.
Acidity ()	–0.8 (Conjugate acid)	The amine proton is weakly acidic due to the electron-withdrawing iodine.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of **2-iodo-N-phenylaniline** is non-trivial due to the potential for over-iodination or regio-isomer scrambling. Two primary routes are recommended for high purity.

Route A: Regioselective Iodination of Diphenylamine (Standard Lab Scale)

This method utilizes N-iodosuccinimide (NIS) to electrophilically iodinate the electron-rich diphenylamine ring.

Protocol:

- Reagents: Diphenylamine (1.0 equiv), NIS (1.05 equiv), Acetic Acid (glacial, solvent).
- Setup: Flame-dried round-bottom flask, protected from light (aluminum foil).
- Procedure:
 - Dissolve diphenylamine in glacial acetic acid (0.5 M concentration).
 - Add NIS portion-wise at 0 °C to prevent di-iodination.
 - Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
 - Monitor: TLC (Hexane/EtOAc 9:1). Product will be less polar than the starting material.
- Workup: Quench with saturated (to remove excess iodine). Extract with DCM.^[1] Wash with .
- Purification: Flash column chromatography (Silica gel, Hexanes 5% EtOAc/Hexanes).

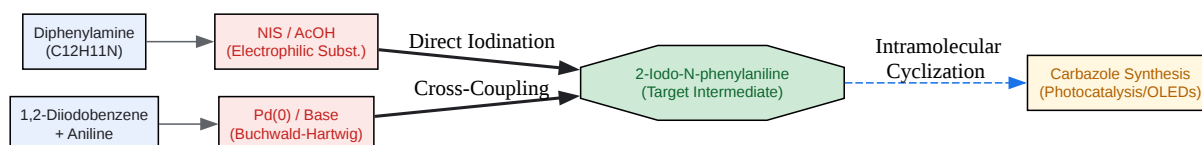
Route B: Buchwald-Hartwig Cross-Coupling (High Specificity)

For drug development applications requiring unambiguous regiochemistry, coupling 1,2-diiodobenzene with aniline is preferred.

Protocol:

- Reagents: 1,2-Diiodobenzene (1.0 equiv), Aniline (1.1 equiv),
(2 mol%), DPPF (4 mol%),
(1.5 equiv).
- Solvent: Toluene (anhydrous, degassed).
- Conditions: 80 °C, 12 hours, Inert Atmosphere ().
- Mechanism: The oxidative addition occurs preferentially at one iodine site; the steric bulk of the ligand prevents double addition under controlled conditions.

Visualization: Synthesis Workflow



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Caption: Dual synthetic pathways for **2-Iodo-N-phenylaniline** and its downstream utility.

Part 3: Reactivity & Applications (The "Why")

The primary utility of **2-Iodo-N-phenylaniline** lies in its ability to undergo intramolecular cyclization to form Carbazoles. This transformation is a cornerstone in the synthesis of:

- OLED Materials: Carbazole derivatives are hole-transporting materials.
- Natural Alkaloids: The carbazole core is ubiquitous in bioactive marine alkaloids.

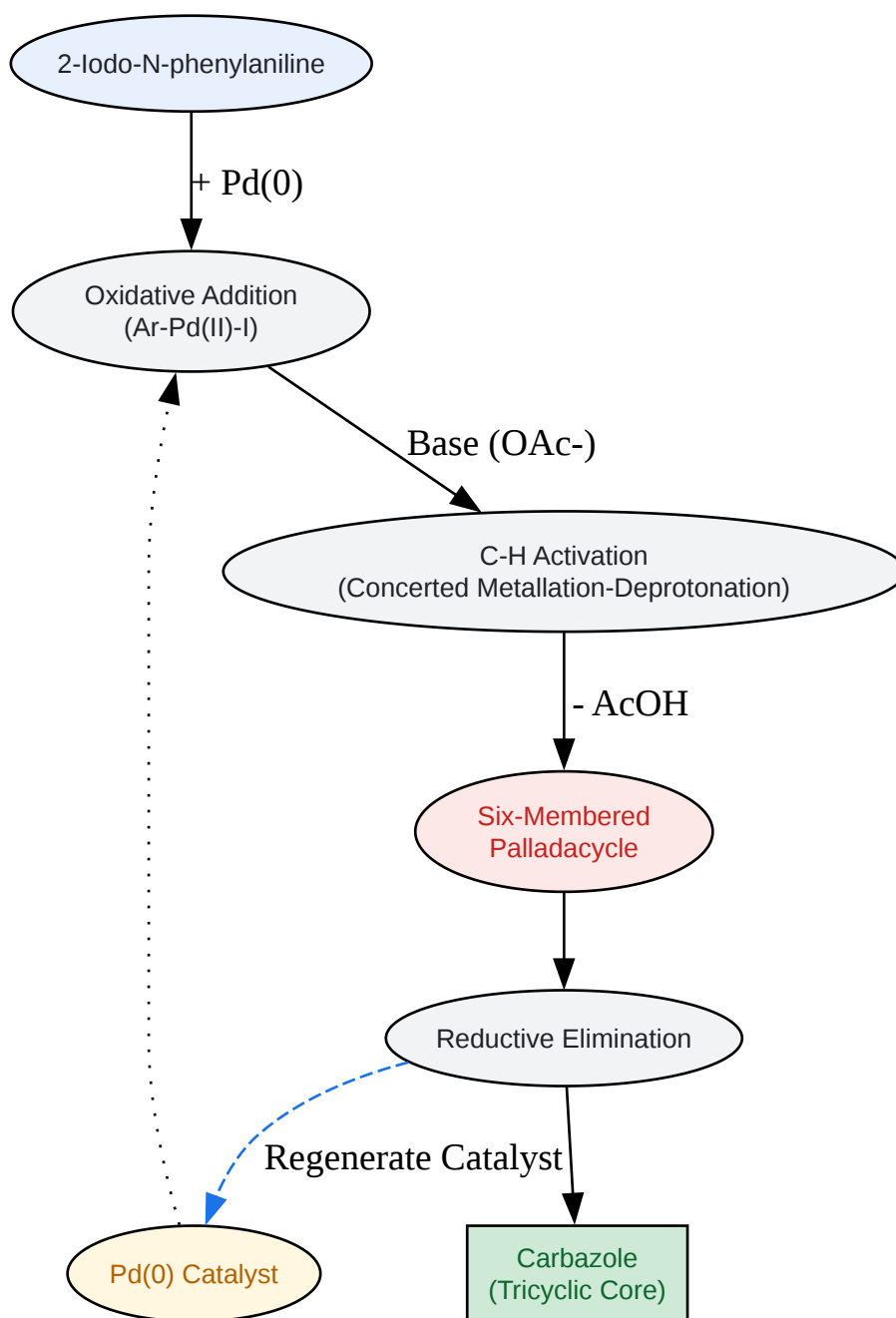
Mechanism: Intramolecular C-N Bond Formation

The transformation of **2-iodo-N-phenylaniline** to carbazole involves a Pd-catalyzed intramolecular C-H activation.

Reaction Cycle:

- Oxidative Addition: Pd(0) inserts into the C-I bond.
- C-H Activation: The Pd(II) species activates the ortho-C-H bond on the adjacent phenyl ring (often assisted by a carboxylate base).
- Reductive Elimination: Formation of the C-C bond (closing the ring) and regeneration of Pd(0).

Visualization: Carbazole Formation Mechanism



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Caption: Pd-catalyzed intramolecular cyclization mechanism yielding the carbazole scaffold.

Part 4: Handling & Safety (SDS Summary)

Hazard Classification:

- Acute Toxicity: Oral/Dermal (Category 4).

- Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
- Specific Target Organ Toxicity: May cause respiratory irritation.

Storage Protocol:

- Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.
- Oxidation: Amines oxidize over time. Store under Argon at 4 °C.
- Disposal: Halogenated organic waste stream. Do not mix with acid (risk of vapor evolution).

References

- Synthesis via Buchwald-Hartwig
 - Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
 - Context: Defines the standard conditions for coupling aryl halides with amines using dialkylbiaryl phosphine ligands.
- Carbazole Cyclization Mechanism
 - Source: Ackermann, L. (2011).
 - Context: Explains the CMD (Concerted Metallation-Deprotonation) mechanism crucial for converting **2-iodo-N-phenylaniline** to carbazole.
- General Properties of Iodo-anilines
 - Source: PubChem Compound Summary for 2-Iodoaniline (Precursor/Analog).
 - Context: Provides baseline safety and physiochemical data relevant to the diphenyl deriv

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Sources

- [1. fraser.stlouisfed.org](https://www.fraser.stlouisfed.org) [[fraser.stlouisfed.org](https://www.fraser.stlouisfed.org)]
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